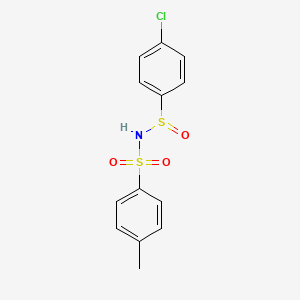
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfinyl chloride with 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and higher yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reaction carried out in anhydrous ether at low temperatures.
Substitution: Amines or thiols; reaction carried out in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Formation of N-(4-Chlorobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide.
Reduction: Formation of N-(4-Chlorobenzene-1-sulfanyl)-4-methylbenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide involves the inhibition of specific enzymes or proteins in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the disruption of bacterial cell metabolism and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide
- N-(4-Fluorobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide
- N-(4-Bromobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both sulfinyl and sulfonamide groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which typically contain only one functional group. Additionally, the presence of the chlorine atom in the 4-chlorobenzene ring enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
89244-12-2 |
|---|---|
Molecular Formula |
C13H12ClNO3S2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfinyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S2/c1-10-2-8-13(9-3-10)20(17,18)15-19(16)12-6-4-11(14)5-7-12/h2-9,15H,1H3 |
InChI Key |
LNNRJNALAHSPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















